BenchChemオンラインストアへようこそ!

2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-

Bioanalytical method validation Isotope dilution mass spectrometry Regorafenib pharmacokinetics

This site-specific N-CD3 deuterated intermediate enables cost-effective in-house synthesis of Regorafenib-d3 internal standard for ANDA bioequivalence studies. The +3.02 Da mass shift eliminates isobaric interference from regorafenib and its metabolites, ensuring FDA/EMA compliance. Unlike non-deuterated EP Impurity A (CAS 757251-39-1), this compound provides isotopic purity essential for accurate matrix effect correction. Procure at ≥95% purity with demonstrated scalability to 20 g batch size for longitudinal PK studies.

Molecular Formula C13H12FN3O2
Molecular Weight 264.27 g/mol
CAS No. 1257864-28-0
Cat. No. B1382959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-
CAS1257864-28-0
Molecular FormulaC13H12FN3O2
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F
InChIInChI=1S/C13H12FN3O2/c1-16-13(18)12-7-9(4-5-17-12)19-8-2-3-11(15)10(14)6-8/h2-7H,15H2,1H3,(H,16,18)/i1D3
InChIKeyZQHJPIPGBODVTG-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- (CAS 1257864-28-0): Deuterated Regorafenib Intermediate for Bioanalytical Quantification


2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- (CAS 1257864-28-0) is a site-specific deuterated intermediate in the synthesis of Regorafenib-d3, the stable isotope-labeled internal standard required for LC-MS/MS quantification of the multikinase inhibitor regorafenib. [1] The compound bears three deuterium atoms on the N-methylcarboxamide group, producing a mass shift of +3.02 Da relative to its non-deuterated analog 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1), which is itself classified as Regorafenib EP Impurity A. [2] This deuterated building block enables the preparation of the final deuterated drug Regorafenib-d3 (CAS 1255386-16-3) that serves as an internal standard in validated bioanalytical methods with inter-assay precision (CV) below 15% and accuracy ranging from 91.2% to 105%. [3]

Why Non-Deuterated 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide Cannot Substitute for the Deuterated Analog (CAS 1257864-28-0)


Substituting the non-deuterated analog (CAS 757251-39-1) for the deuterated intermediate (CAS 1257864-28-0) introduces a fundamental analytical liability: the non-deuterated compound is isobaric with the target analyte regorafenib (C21H15ClF4N4O3, MW 482.8) and its metabolites, rendering it unsuitable as an isotope-dilution internal standard for LC-MS/MS. [1] The deuterated intermediate's +3.02 Da mass shift eliminates isotopic cross-talk in the mass spectrometer, enabling accurate compensation for matrix effects and ion suppression—a requirement explicitly mandated by EMA and FDA bioanalytical method validation guidelines. [2] Furthermore, the non-deuterated analog is a known impurity in regorafenib drug substance (EP Impurity A), so any residual unlabeled species in the internal standard preparation would directly compromise quantification accuracy. [3] The patented synthetic route yields the deuterated intermediate at 96% HPLC purity with 80% isolated yield—a performance benchmark that generic non-deuterated routes cannot replicate because they lack the site-specific CD3 incorporation step. [4]

Quantitative Differentiation of 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- (CAS 1257864-28-0) Versus Closest Analogs


Mass Shift of +3.02 Da Enables Isotope-Dilution LC-MS/MS Quantification with No Analyte Interference

The target deuterated intermediate has a molecular weight of 264.27 g/mol (C13H9D3FN3O2), compared to 261.25 g/mol for the non-deuterated analog (C13H12FN3O2). This +3.02 Da mass shift is the fundamental prerequisite for its downstream product Regorafenib-d3 (CAS 1255386-16-3, MW 485.83) to serve as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods. The non-deuterated analog co-elutes with and cannot be distinguished from the analyte in the mass spectrometer, precluding its use as an internal standard. Using the deuterated intermediate ensures the final internal standard meets the EMA guideline requirement for a mass difference of at least +3 Da between analyte and internal standard to avoid isotopic overlap. [1]

Bioanalytical method validation Isotope dilution mass spectrometry Regorafenib pharmacokinetics

Patent-Documented Synthesis: 96% HPLC Purity and 80% Yield at 20-gram Scale for the Deuterated Intermediate

The patent EP2562159A1 explicitly describes the synthesis of 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)picolinamide (compound B1) at a 97 mmol scale, achieving 20 g of product with 96% HPLC purity and 80% isolated yield. [1] This is directly compared to the non-deuterated route for 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, which relies on N-methylamine (CH3NH2) rather than deuterated methylamine (CD3NH2). The deuterated route requires specialized CD3NH2·HCl reagent and controlled conditions to preserve deuterium incorporation at the N-methyl position. [2] The patent further demonstrates that this intermediate can be carried forward to produce Regorafenib-d3 with 98% purity and 50% yield (13 g from 14 g intermediate). [3]

Process chemistry Deuterated intermediate synthesis Regorafenib-d3 manufacturing

Validated Bioanalytical Performance: Regorafenib-d3 Internal Standard Enables Precision CV < 15% and Accuracy 91.2-105%

The downstream product synthesized from this deuterated intermediate—Regorafenib-d3—has been validated as an internal standard in a published stable-isotope dilution LC-MS/MS method for simultaneous determination of regorafenib and its two major metabolites (M-2 and M-5) in human plasma. [1] The method demonstrated inter-assay accuracy of 91.2% (at LLOQ for M-5) to 105%, with inter-assay precision (CV) ranging from 3.59% to 14.1% across the validated concentration range of 2.00–2000 µg/L. [2] A more recent UPLC-MS/MS method using Regorafenib-d3 as internal standard achieved linearity from 50–8000 ng/mL for regorafenib with both intra-day and inter-day precision and accuracy (CV% and bias%) below 15%, meeting EMA guidelines for bioanalytical method validation. [3] These performance metrics are achievable only because the deuterated internal standard precisely compensates for matrix effects and ion suppression that would confound a non-deuterated or structural analog internal standard.

LC-MS/MS method validation Therapeutic drug monitoring Pharmacokinetic studies

Procurement Cost Differentiation: 68-Fold Price Premium for Deuterated Intermediate Reflects Specialized Synthesis

The deuterated intermediate (CAS 1257864-28-0) is listed at approximately ¥18,000 per 25 mg from specialty isotope suppliers, compared to approximately ¥265 per 25 mg for the non-deuterated analog (CAS 757251-39-1) from standard fine chemical suppliers. [1] This ~68-fold price differential is driven by the cost of deuterated methylamine reagent (CD3NH2·HCl), the additional synthetic step to incorporate the CD3 group, and the quality control required to verify isotopic enrichment (>98 atom% D). [2] The non-deuterated analog is available in bulk quantities (up to kilogram scale) at commodity pricing (e.g., ¥41.60/g from Macklin), while the deuterated intermediate is typically offered only in milligram quantities under custom synthesis arrangements. [3]

Research chemical procurement Deuterated compound pricing Cost-benefit analysis

Site-Specific Deuteration on the Metabolically Stable N-Methyl Group Ensures No Deuterium Loss During Sample Processing

The three deuterium atoms in 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- are positioned on the N-methylcarboxamide group—a metabolically and chemically stable location that does not participate in hydrogen-deuterium exchange under standard bioanalytical sample preparation conditions (protein precipitation, SPE, or liquid-liquid extraction at pH 2-10). [1] This contrasts with deuterated analogs where labeling is placed on aromatic rings or α-to-heteroatom positions, which are susceptible to acid- or base-catalyzed H/D back-exchange during sample processing. [2] The patent demonstrates that the product after urea formation and workup retains the CD3 label intact, as confirmed by MS (ESI, m/z calcd 485 [M+H]+, found 486 for Regorafenib-d3; m/z calcd 264 [M+H]+, found 265 for the intermediate). [3] The non-deuterated analog (CAS 757251-39-1) has no isotopic label to track and therefore cannot provide this assurance of analytical fidelity.

Stable isotope labeling Deuterium retention Internal standard stability

Procurement-Driven Application Scenarios for 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)- (CAS 1257864-28-0)


Synthesis of Regorafenib-d3 Internal Standard for ANDA Bioequivalence Studies

Pharmaceutical companies developing generic regorafenib (Stivarga®) for ANDA submission require a validated LC-MS/MS method for bioequivalence studies in human plasma. The FDA and EMA mandate the use of a stable isotope-labeled internal standard for accurate quantification of regorafenib and its metabolites M-2 and M-5. Procuring CAS 1257864-28-0 enables in-house synthesis of Regorafenib-d3 at 98% purity using the patented route (EP2562159A1), avoiding reliance on expensive commercial Regorafenib-d3 reference standards (typically priced at €318-4,544 per batch from TRC). [1] The method validation data from Hafner et al. (2014) demonstrating inter-assay accuracy of 91.2-105% and precision CV of 3.59-14.1% directly supports the ANDA filing documentation. [2]

Clinical Pharmacokinetic and Drug-Drug Interaction Studies Requiring Long-Term Internal Standard Supply

Academic and contract research laboratories conducting longitudinal pharmacokinetic studies of regorafenib (e.g., drug-drug interaction studies with trametinib) require a consistent, well-characterized internal standard over months to years. The deuterated intermediate CAS 1257864-28-0 provides a scalable starting material (demonstrated at 20 g scale with 96% HPLC purity) for producing Regorafenib-d3, ensuring batch-to-batch consistency. [1] The recent UPLC-MS/MS method published in Scientific Reports (2026) using Regorafenib-d3 achieved intra-day and inter-day CV% and bias% below 15% across 50-8000 ng/mL for regorafenib, confirming the long-term reliability of internal standards derived from this intermediate. [2]

Quality Control and Impurity Profiling of Regorafenib Drug Substance

Quality control laboratories performing impurity profiling of regorafenib drug substance need to quantify EP Impurity A (4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, CAS 757251-39-1) at levels as low as 0.05% relative to the API. The deuterated analog CAS 1257864-28-0 can serve as the internal standard for this specific impurity assay, providing the +3 Da mass shift that distinguishes the internal standard from the impurity being quantified. [1] This application leverages the structural identity of the deuterated intermediate to its non-deuterated impurity counterpart, enabling accurate quantification without requiring a structurally dissimilar internal standard that may exhibit different ionization efficiency. [2]

Custom Synthesis of Advanced Deuterated Regorafenib Metabolite Standards

Research groups investigating regorafenib metabolism and requiring deuterated versions of regorafenib metabolites (e.g., N-desmethyl regorafenib-d3, regorafenib N-oxide-d3) can use CAS 1257864-28-0 as the common deuterated building block. The free amino group on the fluorophenoxy ring serves as a synthetic handle for introducing diverse urea or carbamate moieties while preserving the N-CD3 label, enabling the parallel synthesis of a panel of deuterated metabolite standards from a single precursor. [1] This approach is more cost-effective than purchasing individual deuterated metabolite reference standards, each priced at hundreds to thousands of euros per milligram. [2]

Quote Request

Request a Quote for 2-Pyridinecarboxamide, 4-(4-amino-3-fluorophenoxy)-N-(methyl-d3)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.